molecular formula C22H22N2O2 B10794775 4-(4-((Phenethylamino)methyl)phenoxy)benzamide

4-(4-((Phenethylamino)methyl)phenoxy)benzamide

Cat. No.: B10794775
M. Wt: 346.4 g/mol
InChI Key: FARQYUHOSNLRKV-UHFFFAOYSA-N
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Description

4-(4-((phenethylamino)methyl)phenoxy)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a phenethylamino group, a phenoxy group, and a benzamide group. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((phenethylamino)methyl)phenoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenoxybenzamide with phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-((phenethylamino)methyl)phenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-((phenethylamino)methyl)phenoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-((phenethylamino)methyl)phenoxy)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist at the kappa opioid receptor, inhibiting the receptor’s activity and modulating downstream signaling pathways . This interaction can lead to various physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((phenethylamino)methyl)phenoxy)benzoic acid
  • 4-(4-((phenethylamino)methyl)phenoxy)benzylamine
  • 4-(4-((phenethylamino)methyl)phenoxy)benzyl alcohol

Uniqueness

4-(4-((phenethylamino)methyl)phenoxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a receptor antagonist sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[4-[(2-phenylethylamino)methyl]phenoxy]benzamide

InChI

InChI=1S/C22H22N2O2/c23-22(25)19-8-12-21(13-9-19)26-20-10-6-18(7-11-20)16-24-15-14-17-4-2-1-3-5-17/h1-13,24H,14-16H2,(H2,23,25)

InChI Key

FARQYUHOSNLRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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